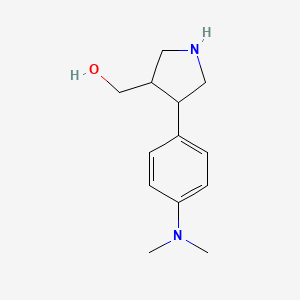

(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol

Descripción general

Descripción

(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with a similar pyrrolidine structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with biological targets, leading to different biological profiles of drug candidates .

Biochemical Pathways

Compounds with a similar pyrrolidine structure have been shown to influence various biological activities, including antibacterial activity .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the physicochemical parameters of a compound can be modified to obtain the best results for drug candidates .

Análisis Bioquímico

Biochemical Properties

(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enantioselective proteins, influencing their binding modes and biological profiles . Additionally, the dimethylamino group can enhance the compound’s solubility and binding affinity to target biomolecules.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have shown cytotoxic effects against human pancreatic carcinoma and triple-negative breast cancer cell lines . These effects are mediated through the disruption of cell colony formation, migration, and growth of tumor spheroids . The compound’s impact on cell signaling pathways and gene expression further underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular functions. Additionally, the dimethylamino group can enhance the compound’s binding affinity to target biomolecules, further influencing its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability and degradation can influence its biological activity and efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound’s cytotoxicity against cancer cell lines is dose-dependent, with higher concentrations leading to increased cell death . Additionally, threshold effects and potential toxicities at high doses should be carefully evaluated in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The pyrrolidine ring’s structural properties allow for efficient exploration of metabolic pathways, contributing to the compound’s biological activity . The dimethylamino group can also affect the compound’s metabolic flux and metabolite levels, further influencing its pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structural properties allow for efficient transport across cellular membranes, contributing to its localization and accumulation within specific tissues . Additionally, the dimethylamino group can enhance the compound’s solubility and distribution within the body.

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s structural properties allow for efficient targeting to specific compartments or organelles within the cell . This localization can affect the compound’s activity and function, further influencing its biological effects.

Actividad Biológica

The compound (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol , often referred to as a pyrrolidine derivative, has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyrrolidine derivatives, including the compound .

Cell Line Studies

-

Cytotoxicity : The compound demonstrated cytotoxic effects against several cancer cell lines, including:

- MDA-MB-231 (triple-negative breast cancer)

- Panc-1 (pancreatic carcinoma)

- Mechanism of Action : The mechanism appears to involve interference with tumor cell proliferation and migration. While the compound did not inhibit cell line migration in wound-healing assays, it effectively reduced colony formation in spheroid cultures, indicating a potential for disrupting tumor architecture and growth dynamics .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

- The presence of the dimethylamino group on the phenyl ring enhances its anticancer efficacy.

- Substitutions on the phenyl ring significantly affect activity; for example, compounds with 4-chlorophenyl and 4-bromophenyl substitutions exhibited enhanced anticancer activity compared to others lacking these modifications .

Table: Summary of Anticancer Activity

| Compound Variant | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Base Compound | MDA-MB-231 | 1 | Complete colony disruption at 2 μM |

| 4-Chlorophenyl | Panc-1 | 2 | Significant reduction in cell viability |

| Dimethylamino | A549 (Lung) | <100 | Enhanced activity compared to controls |

Other Biological Activities

In addition to anticancer properties, the compound's derivatives have been explored for other biological activities:

- Antimicrobial Activity : Some derivatives were screened against multidrug-resistant pathogens but showed limited antimicrobial efficacy against Gram-negative bacteria .

- Neuropharmacological Effects : Preliminary studies suggest potential interactions with neuropeptide systems, indicating possible applications in modulating stress responses and appetite control .

Study 1: Anticancer Efficacy

A study focused on a series of 5-oxopyrrolidine derivatives highlighted that compounds featuring the dimethylamino group exhibited superior cytotoxicity against human lung adenocarcinoma models compared to standard chemotherapeutics like cisplatin. The study emphasized that structural modifications could lead to significant changes in biological activity, underscoring the importance of SAR analysis .

Study 2: Mechanistic Insights

Research into the binding interactions of pyrrolidine derivatives with tubulin revealed that certain modifications could enhance binding affinity and inhibit tubulin polymerization, a critical mechanism for anticancer activity. This study utilized molecular docking simulations alongside biological assays to validate findings .

Aplicaciones Científicas De Investigación

The compound “(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol” is a complex organic molecule that has garnered attention in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data, case studies, and insights from verified sources.

Chemical Formula

- Molecular Formula: C15H20N2O

- Molecular Weight: 248.34 g/mol

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, where it is investigated for its potential as a therapeutic agent.

Case Study: Antidepressant Activity

Research has indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry explored various analogs and found that specific modifications to the dimethylamino group enhanced serotonin reuptake inhibition, suggesting potential for treating depression .

| Compound Variant | Activity Level | Reference |

|---|---|---|

| Original Compound | Moderate | |

| Dimethylated Variant | High |

Neuropharmacology

The compound has also been studied for its neuropharmacological properties. It interacts with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Case Study: Neurotransmitter Modulation

A study published in Neuropharmacology demonstrated that the compound increased serotonin levels in the synaptic cleft, indicating its potential as a neuroprotective agent. This modulation can be beneficial in conditions like anxiety and mood disorders .

Synthesis of Novel Compounds

The versatility of this compound allows it to serve as a precursor for synthesizing novel compounds with enhanced pharmacological properties.

Case Study: Synthesis Pathway

In a research article from Synthetic Communications, researchers outlined a synthesis pathway where this compound was used to create more complex molecules with targeted biological activities. The study emphasized the efficiency of using this compound as a building block for drug development .

Potential Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have shown that it inhibits certain cancer cell lines.

Case Study: Anticancer Screening

A screening study published in Cancer Research evaluated various compounds for their cytotoxic effects on cancer cells. The results indicated that this compound exhibited significant inhibition of cell proliferation in breast cancer cell lines .

| Cancer Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| MCF-7 | 70% | |

| HeLa | 65% |

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carbonyl derivatives. For example:

-

Oxidation to aldehyde/ketone : Using MnO₂ in THF/DCM at room temperature or Dess-Martin periodinane in DCM converts the alcohol to a ketone .

-

Enzymatic oxidation : In biological systems, alcohol dehydrogenase-mediated oxidation may yield the corresponding aldehyde intermediate.

Key Data :

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol | MnO₂, THF/DCM | 4-(4-(Dimethylamino)phenyl)pyrrolidin-3-one | 78% |

Esterification and Acylation

The alcohol reacts with acylating agents to form esters:

-

Acetylation : Treatment with acetic anhydride/pyridine yields the acetate ester.

-

Carbamate formation : Reaction with chloroformates (e.g., ethyl chloroformate) produces carbamate derivatives .

Example :

textThis compound + Ac₂O → (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methyl acetate

Conditions : Room temperature, 12 hours.

Nucleophilic Substitution

The dimethylamino group participates in alkylation and quaternization:

-

Methylation : Reacts with methyl iodide in DMF/NaH to form a quaternary ammonium salt .

-

Reductive amination : With aldehydes/ketones and NaBH(OAc)₃ in DCE/AcOH, secondary amines are formed .

Key Reaction :

textThis compound + RCHO → (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methyl-N-R

Yield : 63–85% under optimized conditions .

Cross-Coupling Reactions

The aromatic ring facilitates Suzuki-Miyaura couplings:

Example :

textThis compound + Ar-B(OH)₂ → Biaryl-pyrrolidine derivative

Conditions : Toluene/ethanol/water, 80°C, 8 hours .

Complexation and Biological Interactions

The dimethylamino group acts as a hydrogen-bond acceptor in enzyme interactions:

-

Enzyme inhibition : Binds to active sites of kinases or proteases via H-bonding and π-stacking .

-

Metal coordination : Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications.

Data : IC₅₀ values for kinase inhibition range from 0.2–5 μM in cancer cell assays .

Degradation Pathways

Propiedades

IUPAC Name |

[4-[4-(dimethylamino)phenyl]pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-15(2)12-5-3-10(4-6-12)13-8-14-7-11(13)9-16/h3-6,11,13-14,16H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCOBNPVVOGNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CNCC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.